molecular formula C20H30ClNO2 B5076987 2-(1-adamantyl)-2-[(4-methoxyphenyl)methylamino]ethanol;hydrochloride

2-(1-adamantyl)-2-[(4-methoxyphenyl)methylamino]ethanol;hydrochloride

Cat. No.: B5076987
M. Wt: 351.9 g/mol
InChI Key: RZWKUMKGHHRASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-adamantyl)-2-[(4-methoxyphenyl)methylamino]ethanol;hydrochloride is a chemical compound that features an adamantyl group, a methoxyphenyl group, and an ethanolamine moiety The hydrochloride salt form is often used to enhance the compound’s solubility and stability

Properties

IUPAC Name

2-(1-adamantyl)-2-[(4-methoxyphenyl)methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2.ClH/c1-23-18-4-2-14(3-5-18)12-21-19(13-22)20-9-15-6-16(10-20)8-17(7-15)11-20;/h2-5,15-17,19,21-22H,6-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWKUMKGHHRASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(CO)C23CC4CC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-2-[(4-methoxyphenyl)methylamino]ethanol;hydrochloride typically involves multiple steps:

    Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Introduction of the Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with an appropriate nucleophile.

    Formation of the Ethanolamine Moiety: The final step involves the reaction of the intermediate with ethanolamine under basic conditions.

    Hydrochloride Salt Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethanolamine moiety.

    Reduction: Reduction reactions could target the aromatic ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it may serve as a probe to study cellular processes or as a potential therapeutic agent.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties, such as its ability to interact with specific biological targets.

Industry

In industry, it may find applications in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-2-[(4-methoxyphenyl)methylamino]ethanol;hydrochloride would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-adamantyl)-2-[(4-hydroxyphenyl)methylamino]ethanol;hydrochloride
  • 2-(1-adamantyl)-2-[(4-chlorophenyl)methylamino]ethanol;hydrochloride
  • 2-(1-adamantyl)-2-[(4-nitrophenyl)methylamino]ethanol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.